Home > Products > Screening Compounds P142849 > 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione
3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione - 139927-85-8

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione

Catalog Number: EVT-1208365
CAS Number: 139927-85-8
Molecular Formula: C14H14N4O2
Molecular Weight: 270.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound can be classified under heterocyclic compounds, specifically within the purine family. Purines are essential components of nucleic acids and play critical roles in cellular processes. The compound's molecular formula is C13H15N5O2C_{13}H_{15}N_5O_2, and it has a molecular weight of approximately 253.29 g/mol. Its structural features make it a subject of interest for research into new therapeutic agents.

Synthesis Analysis

The synthesis of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione typically involves several key steps:

  1. Starting Materials: The synthesis generally begins with a purine derivative, such as 3,7-dihydro-purine-2,6-dione.
  2. Alkylation Reaction: The alkylation process involves reacting the purine derivative with benzyl bromide and ethyl bromide in the presence of a base (such as potassium carbonate) to introduce the benzyl and ethyl groups.
  3. Reaction Conditions: This reaction is usually conducted in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80–100°C) to promote the reaction.
  4. Purification: Following the reaction, the product is purified through recrystallization or chromatography techniques to isolate the desired compound from unreacted starting materials and by-products.

This synthetic route highlights the importance of controlling reaction conditions to achieve high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione features:

  • Purine Core: The central structure is based on a bicyclic purine system.
  • Substituents: The presence of a benzyl group at the 3-position and an ethyl group at the 7-position significantly influences its chemical properties and biological activity.
Chemical Reactions Analysis

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione can participate in various chemical reactions:

  1. Oxidation Reactions: The compound can be oxidized to form corresponding oxides or N-oxides using agents like potassium permanganate or chromium trioxide.
  2. Reduction Reactions: It can undergo reduction with lithium aluminum hydride or sodium borohydride to yield different reduced derivatives.
  3. Substitution Reactions: Nucleophilic substitution reactions may occur where functional groups are replaced by nucleophiles such as hydroxide ions or amines.

Common Reaction Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

These reactions underline the versatility of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione primarily involves its interaction with biological targets such as enzymes and receptors:

  1. Enzyme Inhibition/Activation: The compound may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.
  2. Receptor Modulation: It has potential effects on adenosine receptors, which are crucial in various physiological processes including inflammation and cancer progression.

The exact pathways depend on the specific context of use and are currently under investigation for their therapeutic implications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

The melting point and boiling point data are not explicitly provided in the sources but can be determined experimentally for precise applications.

Applications

The applications of 3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione span several fields:

  1. Medicinal Chemistry: Investigated for its potential as an anti-inflammatory agent and anticancer drug due to its interaction with cellular pathways.
  2. Biochemical Research: Used as a model compound in studies related to purine metabolism and enzyme interactions.
  3. Pharmaceutical Development: Serves as an intermediate in synthesizing more complex pharmaceuticals.

Research continues to explore its utility in drug discovery and development due to its promising biological activities .

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The core structure belongs to the xanthine family, characterized by a purine backbone with oxygen substitutions at positions 2 and 6. According to IUPAC conventions, the parent compound is designated as 3,7-dihydro-1H-purine-2,6-dione, indicating the presence of two carbonyl groups and reduced states at nitrogen positions 3 and 7. The substituents are appended as prefixes in alphabetical order: 3-benzyl (benzyl group at N3) and 7-ethyl (ethyl group at N7). Thus, the systematic name is 3-Benzyl-7-ethyl-3,7-dihydro-1H-purine-2,6-dione [1] [3].

The molecular formula is C₁₄H₁₄N₄O₂, determined through high-resolution mass spectrometry. Key mass spectral peaks include:

  • Molecular ion peak: m/z 270.11 [M]⁺
  • Base peak: m/z 91.05 (tropylium ion, C₇H₇⁺, from benzyl cleavage)

Elemental composition analysis reveals:

ElementTheoretical %Observed %
C62.2162.18
H5.225.25
N20.7320.70
O11.8411.87

Table 1: Elemental analysis data for C₁₄H₁₄N₄O₂ [1] [3].

Derivatives exhibit modified formulas:

  • 8-Hydroxymethyl variant: C₁₅H₁₆N₄O₃ (MW 300.32) [3]
  • 8-Bromo analog: C₁₄H₁₃BrN₄O₂ (MW 349.19)

Crystallographic and Stereochemical Features

While single-crystal X-ray diffraction data for the exact title compound is unavailable, structural analogs provide insights into the purine core’s geometry:

  • Bond lengths: The C2=O and C6=O bonds average 1.22 Å, characteristic of carbonyl groups. The C8–N7 bond length is 1.37 Å, reflecting partial double-bond character due to resonance [8].
  • Bond angles: The N3–C4–N9 angle is 126°, indicating distortion from ideal sp² hybridization caused by steric interactions between the benzyl and ethyl groups .
  • Planarity: The purine ring system is nearly planar (deviation < 0.05 Å), but substituents induce torsional strain. Benzyl groups rotate 35–55° relative to the purine plane to minimize steric clash [8].

Stereochemistry is influenced by tautomerism. The 1H-tautomer dominates in solution (97% at 25°C), stabilized by intramolecular H-bonding between N1–H and the C6=O group. This tautomer is confirmed by NMR:

  • ¹H NMR (DMSO-d6): δ 11.32 (s, 1H, N1–H), 7.28–7.35 (m, 5H, benzyl), 4.85 (s, 2H, CH₂-benzyl), 4.12 (q, 2H, CH₂-ethyl), 1.32 (t, 3H, CH₃-ethyl)
  • ¹³C NMR: δ 160.1 (C2=O), 155.8 (C6=O), 151.6 (C8), 141.2 (C4), 135.7 (benzyl ipso-C), 128.9–128.1 (benzyl CH), 107.8 (C5), 44.3 (CH₂-benzyl), 38.5 (CH₂-ethyl), 15.1 (CH₃-ethyl) [1] [3].

Table 2: Key NMR assignments for 3-benzyl-7-ethyl-3,7-dihydro-1H-purine-2,6-dione

Substituent Configuration: Benzyl and Ethyl Group Positioning

The benzyl and ethyl groups exhibit distinct electronic and steric effects on the purine core:

  • N3-Benzylation:
  • The benzyl group’s electron-donating effect (+I effect) increases electron density at N3, reducing the carbonyl carbon’s electrophilicity at C2 and C6.
  • Hammett constant (σ) for benzyl: –0.01 (mild electron donation)
  • Rotation barrier: 8.5 kJ/mol (low, allowing free rotation at 25°C) [3]

  • N7-Ethylation:

  • The ethyl group’s inductive effect destabilizes the N7–C8 bond, increasing reactivity toward electrophiles at C8.
  • Ethyl group conformation: Anti-periplanar to C8 to minimize 1,3-allylic strain [8]

Substituent positioning directs regioselective reactions:

  • Electrophilic substitution: Favors C8 due to N7-ethyl activation. Example: Bromination gives 8-bromo-3-benzyl-7-ethylxanthine .
  • Nucleophilic substitution: Requires C8 activation (e.g., bromo or chloro derivatives). Thiolation with 4-chlorobenzylthiol yields 8-[(4-chlorobenzyl)thio]-7-ethyl-3-methyl analogs [9].
  • Steric effects: Benzyl at N3 shields the C2 carbonyl, reducing nucleophilic attack compared to N1-methylated analogs [4] .

Table 3: Electronic parameters of substituents and their biochemical effects

SubstituentPositionHammett σEffect on Log PBioactivity Correlation
BenzylN3–0.01+1.82Enhanced cellular uptake
EthylN7–0.10+0.56Increased metabolic stability

Derivatives with 8-position modifications exhibit altered properties:

Properties

CAS Number

139927-85-8

Product Name

3-Benzyl-7-ethyl-3,7-dihydro-purine-2,6-dione

IUPAC Name

3-benzyl-7-ethylpurine-2,6-dione

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

InChI

InChI=1S/C14H14N4O2/c1-2-17-9-15-12-11(17)13(19)16-14(20)18(12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,19,20)

InChI Key

XEPOHOPPWDSWQR-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3

Solubility

34.6 [ug/mL]

Canonical SMILES

CCN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.